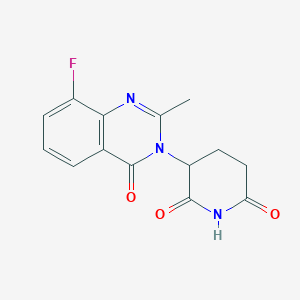
4-Benzyl-1-(4-bromophenyl)piperidine
概要
説明
4-Benzyl-1-(4-bromophenyl)piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in medicinal chemistry due to their biological activity. The compound features a benzyl group and a bromophenyl group attached to a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-1-(4-bromophenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Friedel-Crafts alkylation reaction using 4-bromobenzyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Benzyl-1-(4-bromophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces phenyl derivatives.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Benzyl-1-(4-bromophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Benzyl-1-(4-bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Benzyl-1-phenyl-piperidine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Benzyl-1-(4-chloro-phenyl)-piperidine: Contains a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
4-Benzyl-1-(4-fluoro-phenyl)-piperidine: Contains a fluorine atom, which can influence its chemical properties and interactions.
Uniqueness
4-Benzyl-1-(4-bromophenyl)piperidine is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activity.
特性
分子式 |
C18H20BrN |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
4-benzyl-1-(4-bromophenyl)piperidine |
InChI |
InChI=1S/C18H20BrN/c19-17-6-8-18(9-7-17)20-12-10-16(11-13-20)14-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
InChIキー |
QAMJDDBQKRQDNY-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3,7-Dimethylnona-2,6-dien-1-YL)oxy]-3-methyl-2,3-dihydro-1-benzofuran](/img/structure/B8323991.png)
![[1-(3-Bromo-phenyl)-1H-imidazol-4-yl]-phenyl-methanone](/img/structure/B8324001.png)


![2-[p-(2-Thenoyl)phenyl]acetic acid](/img/structure/B8324020.png)



![3-[(2-Methyl-1-pyrrolidinyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B8324046.png)




